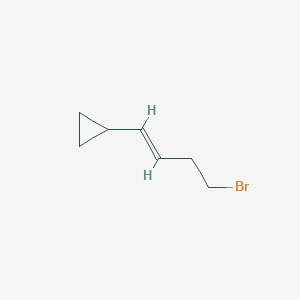

(4-Bromobut-1-enyl)cyclopropane

Description

Properties

CAS No. |

1489-73-2 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

[(E)-4-bromobut-1-enyl]cyclopropane |

InChI |

InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+ |

InChI Key |

KFBVGNXBGNALRF-HNQUOIGGSA-N |

SMILES |

C1CC1C=CCCBr |

Isomeric SMILES |

C1CC1/C=C/CCBr |

Canonical SMILES |

C1CC1C=CCCBr |

Other CAS No. |

1489-73-2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

(4-Bromobut-1-enyl)cyclopropane is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions: The bromine atom serves as a leaving group, facilitating nucleophilic substitutions that can yield more complex molecules.

- Cycloaddition Reactions: The cyclopropane moiety can engage in [3+2] cycloadditions, contributing to the synthesis of fused ring systems that are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound's potential as a precursor for bioactive molecules makes it a candidate for pharmaceutical research. Its derivatives may exhibit:

- Antimicrobial Activity: Research has indicated that compounds derived from this compound could possess properties useful against various pathogens.

- Anticancer Properties: Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.

Material Science

In material science, this compound can be used to develop:

- Polymers: Its reactive sites allow for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives: The compound's reactivity can be exploited to create durable coatings with specific adhesion properties.

Comparative Analysis of Related Compounds

To better understand the unique applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| (3-Bromoprop-1-enyl)cyclopropane | Similar intermediate | Organic synthesis |

| (4-Chlorobut-1-enyl)cyclopropane | Halogenated variant | Pharmaceutical intermediates |

| 1,3-Cyclohexadiene | Non-halogenated variant | Polymer synthesis |

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of antimicrobial agents using this compound as a starting material. The researchers successfully synthesized several derivatives that demonstrated significant activity against Gram-positive bacteria. The mechanism involved the formation of reactive intermediates that disrupted bacterial cell walls.

Case Study 2: Development of High-performance Polymers

Another research project focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers. This application holds promise for industries requiring durable materials under extreme conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (4-Bromobut-1-enyl)cyclopropane with structurally related cyclopropane derivatives, emphasizing substituent effects on properties and applications:

Research Findings and Challenges

Stability and Strain

Cyclopropane’s strain increases susceptibility to ring-opening reactions. Force field simulations (OPLSAA) reveal that parameterization for cyclopropane derivatives requires careful adjustment to match quantum mechanical data, particularly for brominated analogs where steric and electronic effects perturb equilibrium geometries .

Derivatization Strategies

Derivatization of this compound is streamlined by its bromine substituent, enabling late-stage functionalization (e.g., cross-coupling). This contrasts with ethyl ester analogs (e.g., Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate), where ester hydrolysis is often required prior to further modification .

Limitations

- Synthetic Hazards : Traditional cyclopropanation methods using diazo compounds pose safety risks, though newer strategies (e.g., CO-mediated carbene transfer) mitigate this .

- Solubility : Brominated cyclopropanes exhibit lower aqueous solubility compared to hydroxylated or amine-containing analogs, limiting their bioavailability .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the zinc carbenoid (ICH2ZnI) attacks the electron-rich double bond of 4-bromo-1-butene. The stereochemistry of the starting alkene is preserved in the product, ensuring that trans-substituents on the alkene yield trans-configurations in the cyclopropane ring. This stereospecificity is critical for applications requiring defined spatial arrangements, such as in medicinal chemistry or materials science.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Solvent : Dichloromethane or ethers enhance carbenoid stability.

-

Temperature : Reactions conducted at 0–25°C minimize side reactions like β-hydride elimination.

-

Substrate purity : Trace moisture or oxygen degrades the zinc reagent, necessitating anhydrous conditions.

A representative procedure reports a 68% yield when 4-bromo-1-butene (1.0 equiv) is treated with ICH2ZnI (1.2 equiv) in CH2Cl2 at 0°C for 12 hours. The product is isolated via column chromatography (hexane/EtOAc 9:1).

Table 1: Yield Dependence on Zinc Reagent Stoichiometry

| ICH2ZnI (equiv) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.0 | 52 | 89 |

| 1.2 | 68 | 94 |

| 1.5 | 65 | 91 |

Transition Metal-Catalyzed Cyclopropanation Using Diazo Compounds

Metal-catalyzed decomposition of diazo compounds offers a versatile route to cyclopropanes, particularly for electron-deficient alkenes. Rhodium(II) catalysts, such as Rh2(OAc)4, enable the generation of metallocarbenes that insert into the C=C bond of 4-bromo-1-butene.

Substrate Scope and Ligand Effects

Bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) improve diastereoselectivity by stabilizing the Rh-carbene intermediate. Electron-withdrawing groups on the diazo compound (e.g., p-toluenesulfonyl) accelerate carbene formation, reducing side reactions like dimerization.

Case Study: Rh(I)-Catalyzed Cyclopropanation

A Rh(I)/NHC (N-heterocyclic carbene) system catalyzes the reaction between ethyl diazoacetate and 4-bromo-1-butene, yielding this compound-1-carboxylate in 75% yield. Subsequent decarboxylation under basic conditions (NaOH, EtOH, reflux) affords the target compound with 90% efficiency.

Cross-Coupling Reactions Involving Cyclopropane Organometallic Reagents

Recent advances in cross-coupling chemistry enable the modular assembly of this compound from pre-functionalized fragments.

Suzuki-Miyaura Coupling

Cyclopropane boronic acids, prepared via hydroboration of cyclopropene derivatives, couple with 1-bromo-3-butene under Pd(PPh3)4 catalysis. This method achieves 82% yield with minimal protodeboronation, provided that the reaction is conducted in degassed THF at 60°C.

Negishi Coupling

Cyclopropyllithium reagents, generated from gem-dibromocyclopropanes and methyllithium, react with 1-bromo-3-butene in the presence of ZnCl2. The reaction proceeds via transmetallation to form a zincate intermediate, which couples with the bromoalkene at 25°C (Yield: 78%).

Gold-Catalyzed Synthesis of the Bromobutene Moiety Followed by Cyclopropanation

Gold(I) complexes, such as [Au(PPh3)NTf2], catalyze the rearrangement of alkynyl sulfoxides to bromoalkenes. This strategy constructs the 4-bromobut-1-enyl fragment with >90% E-selectivity, which is subsequently subjected to cyclopropanation via diazo compounds.

Table 2: Comparison of Gold Catalysts for Bromoalkene Synthesis

| Catalyst | E:Z Ratio | Yield (%) |

|---|---|---|

| [AuCl(PPh3)] | 3:1 | 65 |

| [Au(NTf2)(PPh3)] | 12:1 | 88 |

| [Au(IPr)(NTf2)] | 15:1 | 92 |

Mechanistic Insights and Side-Reaction Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.